molecular formula C27H31NO12 B602040 3-Demethyl Colchicine Glucuronide CAS No. 477-27-2

3-Demethyl Colchicine Glucuronide

Cat. No.: B602040
CAS No.: 477-27-2
M. Wt: 561.55
Attention: For research use only. Not for human or veterinary use.
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Description

3-Demethyl Colchicine Glucuronide is a glucuronide conjugate derived from colchicine, an alkaloid found in plants of the Colchicaceae family. This compound is significant in the field of pharmacology due to its role in drug metabolism and excretion. Glucuronidation, the process of attaching glucuronic acid to a substrate, enhances the solubility of hydrophobic compounds, facilitating their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Demethyl Colchicine Glucuronide involves the regioselective demethylation of colchicine followed by glucuronidation. The demethylation can be achieved using microbial transformation. For instance, Streptomyces griseus ATCC 13273 has been reported to catalyze the regioselective demethylation of colchicine to produce 3-Demethyl Colchicine . The glucuronidation step involves the use of glucuronosyltransferase enzymes to attach glucuronic acid to the demethylated colchicine.

Industrial Production Methods: Industrial production of this compound typically employs biotransformation processes due to their high selectivity and efficiency. Specific strains of Bacillus megaterium have been utilized for the biotransformation of colchicine derivatives . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and generates fewer by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Demethyl Colchicine Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes such as cytochrome P450 oxidases.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions.

Scientific Research Applications

3-Demethyl Colchicine Glucuronide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Demethyl Colchicine Glucuronide involves its interaction with microtubules. Colchicine and its derivatives bind to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to anti-inflammatory and anti-cancer effects . The glucuronidation of colchicine enhances its solubility and facilitates its excretion, reducing toxicity.

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.

    Thiocolchicoside: A derivative with enhanced pharmacological properties and reduced toxicity.

    3-Demethyl Colchicine: The immediate precursor to 3-Demethyl Colchicine Glucuronide.

Uniqueness: this compound is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion profile compared to its parent compound, colchicine. This modification reduces the toxicity associated with colchicine while retaining its pharmacological efficacy .

Properties

CAS No.

477-27-2

Molecular Formula

C27H31NO12

Molecular Weight

561.55

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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